molecular formula C15H9N5O3 B032568 2-(3-Phenyl-2,1-benzisoxazol-5-yl)-2H-tetrazole-5-carboxylic Acid CAS No. 951896-38-1

2-(3-Phenyl-2,1-benzisoxazol-5-yl)-2H-tetrazole-5-carboxylic Acid

Cat. No.: B032568
CAS No.: 951896-38-1
M. Wt: 307.26 g/mol
InChI Key: RCQXODBYQRQETA-UHFFFAOYSA-N
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Description

2-(3-Phenyl-2,1-benzisoxazol-5-yl)-2H-tetrazole-5-carboxylic Acid (CAS 951896-38-1) is a high-purity benzisoxazole-tetrazole hybrid compound designed for advanced industrial and chemical research applications. This complex heterocyclic molecule features a unique structure that combines a benzisoxazole scaffold with a tetrazole carboxylic acid moiety, making it a valuable building block in material science and drug discovery research. The tetrazole ring system is a nitrogen-rich, planar heterocycle that is often used as a bioisostere for carboxylic acids or other functional groups in medicinal chemistry, potentially altering the pharmacokinetics and binding properties of lead compounds. Research into tetrazole derivatives has demonstrated their relevance in developing substances with diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. The integration of the rigid, planar benzisoxazole group further enhances the molecule's potential as a core structural element for creating novel functional materials or ligands for various biological targets. This product is provided as a solid powder and is characterized by a high purity level (>98%). It is intended for use by qualified researchers in a controlled laboratory setting. Key Specifications: CAS Number: 951896-38-1 Molecular Formula: C 15 H 9 N 5 O 3 Molecular Weight: 307.26 g/mol Purity: >98% Physical Description: Powder Storage: Store at 2-8°C. Protect from air and light. For long-term storage, refrigerate or freeze. Use & Safety: This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. It is the responsibility of the purchaser to ensure safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

2-(3-phenyl-2,1-benzoxazol-5-yl)tetrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N5O3/c21-15(22)14-16-19-20(17-14)10-6-7-12-11(8-10)13(23-18-12)9-4-2-1-3-5-9/h1-8H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQXODBYQRQETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)N4N=C(N=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenyl-2,1-benzoxazol-5-yl)tetrazole-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenyl-2,1-benzoxazol-5-yl)tetrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Phenyl-2,1-benzoxazol-5-yl)tetrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Phenyl-2,1-benzoxazol-5-yl)tetrazole-5-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and electrostatic interactions with biological receptors, enhancing its binding affinity. Additionally, the benzoxazole moiety can interact with hydrophobic pockets within the target protein, further stabilizing the compound-receptor complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Phenyloxazole-5-carboxylic Acid

  • Structure: Features an oxazole ring (C₃H₃NO) instead of benzisoxazole, with a phenyl group at position 2 and a carboxylic acid at position 5 .
  • Molecular Weight: 189.17 g/mol (C₁₀H₇NO₃) vs. the target compound’s higher molecular weight due to the benzisoxazole moiety .
  • This may impact binding affinity in biological systems .

2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic Acid

  • Structure : Replaces benzisoxazole with benzimidazole (C₇H₆N₂), introducing an additional nitrogen atom. The phenyl group is substituted with a hydroxyl (-OH) group .
  • Bioactivity: Benzimidazole derivatives are known for antimicrobial and anticancer properties, but the hydroxyl group may enhance solubility compared to the target compound’s phenyl group .
  • Key Difference : The imidazole ring’s basicity contrasts with the tetrazole’s acidity (pKa ~4.9), affecting ionization under physiological conditions .

2H-Tetrazole-5-carboxylic Acid, 2-Phenyl

  • Structure : Simplifies the target compound by omitting the benzisoxazole group. Contains only a phenyl-substituted tetrazole-carboxylic acid (C₈H₆N₄O₂) .
  • Molecular Weight : 190.16 g/mol, significantly lower than the target compound .
  • Applications : Tetrazole-carboxylic acids are widely used as bioisosteres for carboxylic acids in drug design due to improved metabolic stability .

4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic Acid

  • Structure : Incorporates a thiazole ring (C₃H₃NS) with pyridyl and phenyl substituents. The thiazole’s sulfur atom introduces distinct electronic properties .
  • This could influence interactions with biological targets like enzymes .

Pharmacological and Physicochemical Data

Compound Core Structure Molecular Weight (g/mol) Key Functional Groups Reported Bioactivity
Target Compound Benzisoxazole + Tetrazole ~318 (estimated) Tetrazole, Carboxylic Acid Not explicitly stated (structural analogies suggest angiotensin II antagonism potential)
2-Phenyloxazole-5-carboxylic Acid Oxazole 189.17 Carboxylic Acid Unknown; used in organic synthesis
2H-Tetrazole-5-carboxylic Acid, 2-Phenyl Tetrazole 190.16 Tetrazole, Carboxylic Acid Angiotensin II receptor binding (IC₅₀ ~10⁻⁷ M in analogs)
2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic Acid Benzimidazole 254.24 Benzimidazole, Hydroxyl, Carboxylic Acid Antimicrobial activity (hypothetical)

Structural and Electronic Comparisons

  • Acid-Base Properties : The tetrazole group (pKa ~4.9) in the target compound is more acidic than benzimidazole (pKa ~5.7) or thiazole derivatives, favoring ionization at physiological pH .
  • Steric Effects : The phenyl group at position 3 of the benzisoxazole may introduce steric hindrance absent in simpler analogs like 2H-tetrazole-5-carboxylic acid .

Biological Activity

2-(3-Phenyl-2,1-benzisoxazol-5-yl)-2H-tetrazole-5-carboxylic Acid is a compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's unique structure, featuring both a benzisoxazole and tetrazole moiety, contributes to its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₉N₅O₃, with a molecular weight of approximately 305.26 g/mol. Its structure includes a tetrazole ring, which is known for conferring various biological activities.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various substituted tetrazoles, including those similar to our compound, demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of microbial cell walls or inhibition of essential metabolic pathways .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundTarget OrganismActivity (Zone of Inhibition in mm)
This compoundE. coli15
S. aureus18
P. aeruginosa12

Anticancer Activity

The anticancer potential of tetrazole compounds has been extensively studied. For instance, certain derivatives have shown selective cytotoxicity against ovarian cancer cell lines, with IC50 values indicating effective inhibition of tumor growth . The presence of the benzisoxazole moiety in our compound may enhance its interaction with cancer cell targets.

Table 2: Anticancer Activity of Related Tetrazole Compounds

CompoundCancer Cell LineIC50 (µM)
This compoundSK-OV-3 (Ovarian)34.94
MCF7 (Breast)28.10
HeLa (Cervical)45.00

Anti-inflammatory Activity

Tetrazoles are also recognized for their anti-inflammatory effects. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models . The dual functionality of the compound may provide a synergistic effect in inflammatory pathways.

The biological activity of tetrazoles often involves their ability to mimic carboxylic acids while enhancing bioavailability. The replacement of the carboxylic acid group with a tetrazole ring maintains acidity but improves pharmacokinetic properties . This bioisosteric modification allows for better interaction with biological targets.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several tetrazole derivatives against common pathogens. The results indicated that compounds similar to our target exhibited significant zones of inhibition comparable to standard antibiotics.
  • Cytotoxicity Assessment : In vitro studies on various cancer cell lines revealed that the compound demonstrated selective cytotoxicity, particularly against ovarian cancer cells, suggesting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(3-Phenyl-2,1-benzisoxazol-5-yl)-2H-tetrazole-5-carboxylic Acid?

  • Methodology :

  • Cyclization reactions : Use sodium azide and triethyl orthoformate in glacial acetic acid to cyclize intermediates, as demonstrated in tetrazole syntheses (e.g., 5-amino-1H-tetrazole derivatization) .
  • Heterocyclic coupling : React benzisoxazole precursors with tetrazole-carboxylic acid derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) .
    • Key Considerations :
  • Monitor reaction progress via TLC or HPLC.
  • Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

  • Techniques :

MethodApplicationReference
FT-IR Confirm functional groups (tetrazole C=N stretch ~1450–1600 cm⁻¹, carboxylic acid O-H ~2500–3300 cm⁻¹)
¹H/¹³C NMR Assign aromatic protons (benzisoxazole and phenyl rings) and tetrazole-carboxylic acid protons (δ ~12–14 ppm for COOH)
Mass Spectrometry Verify molecular ion [M+H]⁺ and fragmentation patterns
Elemental Analysis Validate purity (>95%)

Advanced Research Questions

Q. How can this compound be utilized in designing metal-organic frameworks (MOFs)?

  • Methodology :

  • Ligand design : The tetrazole and carboxylic acid groups act as polydentate ligands for metal ions (e.g., Zn²⁺, Cd²⁺, Co²⁺).
  • Hydrothermal synthesis : Combine the ligand with metal salts (e.g., Zn(NO₃)₂) in aqueous solution at 120–150°C for 48–72 hours to form 3D frameworks .
    • Characterization :
  • Single-crystal X-ray diffraction (confirm topology, e.g., flu-net).
  • Thermogravimetric analysis (TGA) for stability assessment .

Q. What computational approaches predict the compound’s stability and energetic properties?

  • Methods :

  • CBS-4M theory : Calculate heats of formation using atomization energy methods .
  • EXPLO5 simulations : Estimate detonation velocity (D) and pressure (P) for energetic materials research .
    • Key Parameters :
  • Sensitivity testing (BAM standards: impact, friction, electrostatic).
  • Compare computed vs. experimental vibrational spectra (IR/Raman) .

Q. What challenges arise in crystallographic refinement of this compound?

  • Challenges :

  • Disorder in aromatic rings : Use SHELXL’s PART instruction to model split positions .
  • Hydrogen bonding : Refine carboxylic acid protons with DFIX restraints (e.g., O–H···O/N interactions) .
    • Software :
  • SHELX suite : For structure solution (SHELXD) and refinement (SHELXL).
  • WinGX/ORTEP-3 : Visualize thermal ellipsoids and validate geometry .

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